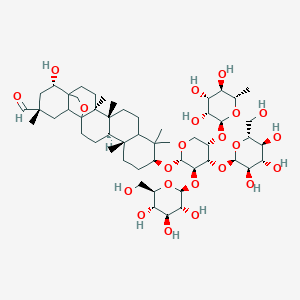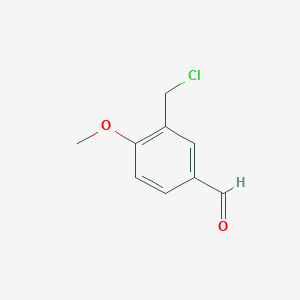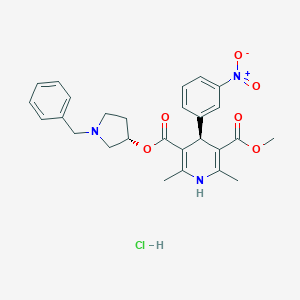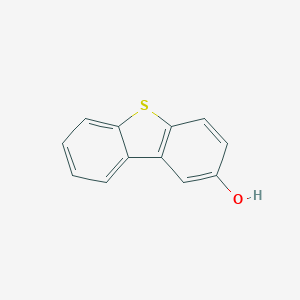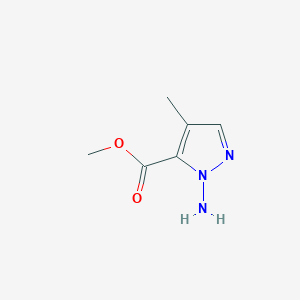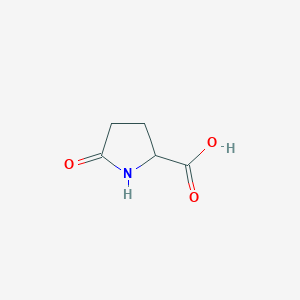
DL-Pyroglutamic acid
Übersicht
Beschreibung
DL-Pyroglutamic acid, also known as PCA or 5-oxoproline, is a natural amino acid derivative in which the free amino group of glutamic acid or glutamine cyclizes to form a lactam . It serves as a chiral building block and a chiral auxiliary in asymmetric synthesis . It has been found to inactivate hepatitis B surface, vaccinia virus, herpes simplex virus, and influenza virus except poliovirus .
Synthesis Analysis
DL-Pyroglutamic acid can be synthesized through a multicomponent reaction of Meldrum’s acid, aldehyde, and Schiff’s base followed by a chemoselective Knoevenagel–Michael-hydrolysis-lactamization domino sequence . Another method involves feeding grade L-glutamic acid into a drying reactor, warming with steam, and undergoing a cyclization dehydration reaction .
Molecular Structure Analysis
The molecular formula of DL-Pyroglutamic acid is C5H7NO3 . Its average mass is 129.114 Da and its monoisotopic mass is 129.042587 Da .
Chemical Reactions Analysis
DL-Pyroglutamic acid is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .
Physical And Chemical Properties Analysis
DL-Pyroglutamic acid is a cyclized form of glutamic acid . It has a molar mass of 129.115 g·mol−1 .
Wissenschaftliche Forschungsanwendungen
Antifungal Agents
DL-Pyroglutamic acid derivatives have been synthesized and evaluated as potent antifungal agents . These derivatives, particularly those with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring, showed potent antifungal activity . They have been found to inhibit zoospore release activity against Phytophthora infestans, a pathogen that causes devastating disease in potato crops .
Anti-diabetic Effects
DL-Pyroglutamic acid has been studied for its anti-diabetic effects. In type 2 diabetic models using Goto-Kakizaki rats and KK-Ay mice, it was found to reduce glucose tolerance and serum insulin levels . It also influenced the expression of genes involved in carbohydrate and lipid metabolism .
Neuropathic Pain Management
DL-Pyroglutamic acid has been used as a building block in the synthesis of GABA peptides with antinociceptive (pain-relieving) activity in rats . A DL-pyroglutamic acid-magnesium complex was found to decrease immobility time in the forced swim test and increase the latency to paw withdrawal in the hot plate test in rats .
Treatment of End-stage Renal Disease
Plasma levels of D- and L-pyroglutamic acid are increased in patients with end-stage renal disease . This suggests that DL-Pyroglutamic acid could potentially be used in the treatment or management of this condition.
Synthesis of Bioactive Compounds
DL-Pyroglutamic acid derivatives are a crucial class of molecules in organic and medicinal chemistry given their prevalence as intermediates or targets in the synthesis of bioactive compounds . They have been used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, angiotensin II receptor subtypes (AT-1 receptor antagonists), as well as bioactive natural products .
Fungicide Candidates
Synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum, two strains that are known to pose health risks related to major barrier breaks among people with weak immune systems .
Wirkmechanismus
Target of Action
DL-Pyroglutamic acid, a cyclized form of glutamic acid, is a racemic mixture of the D-glutamate metabolite D-pyroglutamic acid and the L-glutamate and L-glutamine metabolite L-pyroglutamic acid . It primarily targets the γ-aminobutyric acid (GABA) transaminase , an enzyme that breaks down GABA, a crucial neurotransmitter in the central nervous system .
Mode of Action
DL-Pyroglutamic acid acts as a possible inhibitor of GABA transaminase . By inhibiting this enzyme, DL-Pyroglutamic acid increases the amount of GABA in the system. This increase in GABA can lead to antiepileptic effects, as GABA is known to inhibit nerve transmission in the brain, calming nervous activity .
Biochemical Pathways
DL-Pyroglutamic acid is involved in the glutathione cycle . It is a metabolite in this cycle and is converted to glutamate by the enzyme 5-oxoprolinase . It is also formed during the later stages of protein biosynthesis at the terminal phases of translation or as a post-translational event .
Pharmacokinetics
It is known that dl-pyroglutamic acid can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water .
Result of Action
DL-Pyroglutamic acid has been found to have several effects in animal models. For instance, a DL-Pyroglutamic acid-magnesium complex decreases immobility time in the forced swim test and increases the latency to paw withdrawal in the hot plate test in rats . It has also been used as a building block in the synthesis of GABA peptides with antinociceptive (pain-blocking) activity in rats .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859174 | |
| Record name | 5-Oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Pyroglutamic acid | |
CAS RN |
149-87-1, 16891-48-8 | |
| Record name | DL-Pyrrolidonecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Pidolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC143034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Pyroglutamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-DL-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLIDONE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT1YZM21H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)



